molecular formula C19H13N3O2S B2460933 N-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034226-07-6

N-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2460933
CAS No.: 2034226-07-6
M. Wt: 347.39
InChI Key: GJTKPYBXNYCVPM-UHFFFAOYSA-N
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Description

N-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound that features a quinoline ring, a thiazole ring, and a benzamide group. These structural components suggest that the compound may have interesting chemical and biological properties, potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamides and α-haloketones.

    Coupling with Quinoline: The thiazole derivative is then coupled with a quinoline derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Benzamide: The final step involves the reaction of the intermediate with 4-hydroxybenzoic acid or its derivatives under appropriate conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, particularly if the compound exhibits biological activity such as antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. Molecular targets could include proteins, nucleic acids, or other biomolecules, and pathways involved could range from metabolic pathways to signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(quinolin-8-yl)-4-(thiazol-2-yloxy)benzamide
  • N-(quinolin-6-yl)-4-(thiazol-4-yloxy)benzamide
  • N-(quinolin-6-yl)-4-(thiazol-2-yloxy)aniline

Uniqueness

N-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide may exhibit unique properties due to the specific positioning of the quinoline and thiazole rings, which could influence its reactivity, biological activity, and overall stability compared to similar compounds.

Properties

IUPAC Name

N-quinolin-6-yl-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-18(22-15-5-8-17-14(12-15)2-1-9-20-17)13-3-6-16(7-4-13)24-19-21-10-11-25-19/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTKPYBXNYCVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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